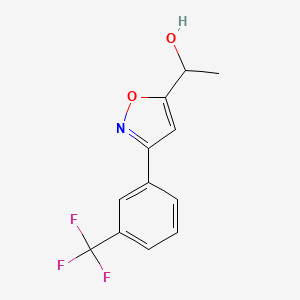

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole

Description

Overview of Five-Membered Heterocyclic Chemistry in Academic Research

Five-membered heterocyclic compounds, particularly those incorporating nitrogen and oxygen, are fundamental to the field of medicinal chemistry. wisdomlib.orgnih.gov Their unique structures allow for diverse biological activities, making them a primary focus for research and development in the pharmaceutical and agrochemical industries. preprints.orgmsesupplies.com

Importance of Nitrogen and Oxygen Heterocycles in Synthetic Strategies

Nitrogen and oxygen-containing heterocycles are essential primary units found in numerous biologically active natural products and synthetic compounds. dergipark.org.trresearchgate.netnih.gov Their synthesis is a major focus for organic chemists due to their extensive applications in material science, analytical chemistry, and, most importantly, medicinal chemistry. preprints.org These heterocyclic systems offer enhanced polarity and the ability to form hydrogen bonds and engage in aromatic stacking interactions, which are crucial for binding to biological targets. mdpi.comnih.gov The inclusion of these rings can lead to improved efficacy, reduced toxicity, and better pharmacokinetic profiles in drug candidates. daneshyari.com

Role of the Isoxazole (B147169) Ring System as a Privileged Scaffold in Chemical Synthesis

The isoxazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This distinction is due to its presence in a multitude of compounds with a broad spectrum of biological activities. daneshyari.comrsc.orgst-andrews.ac.uk The isoxazole framework is a versatile building block for several key reasons:

Synthetic Accessibility : The isoxazole ring can be synthesized with relative ease through various methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govwikipedia.org

Structural Versatility : The ring system allows for straightforward modification and functionalization at its 3, 4, and 5 positions, enabling the creation of large libraries of diverse derivatives. nih.govresearchgate.net

Physicochemical Properties : The inclusion of the isoxazole moiety can enhance a molecule's physical and chemical properties, such as metabolic stability, solubility, and bioavailability. mdpi.combohrium.com

Bioisosteric Replacement : It can act as a bioisostere for other functional groups, helping to fine-tune the biological activity and properties of a molecule.

The isoxazole nucleus is a component of numerous commercial drugs, highlighting its therapeutic importance. daneshyari.comresearchgate.net

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

Academic Interest in Substituted Isoxazole Derivatives

The academic and industrial focus on isoxazole extends beyond the parent ring to its many substituted derivatives. The nature and position of these substituents dramatically influence the compound's properties and biological activity, making this a rich area for research. nih.gov

Historical Context of Isoxazole Synthesis and Exploration

The study of isoxazole chemistry has a long history, with foundational work dating back to the late 19th and early 20th centuries.

| Year | Researcher(s) | Contribution |

| 1888 | Ludwig Claisen | First recognized the cyclic structure of a substituted isoxazole (3-methyl-5-phenylisoxazole). ijpcbs.com |

| 1903 | Claisen | Reported the first synthesis of the parent isoxazole compound from propargylaldehyde acetal. nih.gov |

| 1930-1946 | Quilico | Made significant contributions by studying the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com |

These early explorations laid the groundwork for the extensive development of isoxazole chemistry seen today.

Contemporary Research Trends in Isoxazole Chemistry

Modern research in isoxazole chemistry is characterized by the development of novel, efficient, and environmentally friendly synthetic methods. rsc.orgresearchgate.net Key trends include:

Advanced Synthetic Methodologies : Researchers are focused on transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques to improve the efficiency of isoxazole synthesis. rsc.orgresearchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to enhance reaction rates, improve yields, and increase selectivity in the synthesis of isoxazole derivatives. researchgate.netresearchgate.net

Molecular Hybridization : A powerful strategy involves fusing the isoxazole scaffold with other bioactive rings (such as oxazole (B20620) or triazole) to create hybrid compounds with potentially enhanced or multi-target activities. bohrium.commdpi.com

Broadening Biological Applications : The investigation of isoxazole derivatives continues to expand into numerous therapeutic areas, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective applications. nih.govrsc.org

Specific Focus on Fluorine-Containing and Chiral Isoxazoles in Academic Research

The compound 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole embodies two areas of intense academic interest: the incorporation of fluorine and the presence of chirality.

Fluorine-Containing Isoxazoles : The introduction of fluorine or fluorine-containing groups (like the trifluoroethyl group) into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. academie-sciences.frmdpi.com Consequently, the synthesis of fluorinated isoxazoles is a major focus of research. nih.govacs.org Studies have shown that adding a trifluoromethyl group to an isoxazole ring can promote cytotoxicity in cancer cell lines. nih.gov Methods for direct fluorination of the isoxazole ring and the synthesis of fluoroalkyl-substituted isoxazoles are actively being developed. academie-sciences.fracs.org

Chiral Isoxazoles : Chirality is a critical feature in drug design, as different enantiomers of a molecule can have vastly different biological activities. The 1-hydroxyethyl group in this compound creates a chiral center. There is significant academic research dedicated to the enantioselective synthesis of chiral isoxazoles. researchgate.net Methodologies include chemoenzymatic approaches and catalysis by chiral acids to produce enantioenriched isoxazole-containing compounds. researchgate.netacs.orgresearchgate.net These chiral derivatives are explored for a wide range of biological activities. researchgate.netresearchgate.net

Rationale for Researching this compound

The specific substitution pattern of this compound presents a compelling case for dedicated research. The rationale for investigating this particular molecule stems from the synergistic interplay of its constituent parts: the isoxazole core, the trifluoroethyl group, and the hydroxyethyl (B10761427) group.

The 1-hydroxyethyl group (–CH(OH)CH₃) introduces a chiral center and a hydrogen bond donor/acceptor site. nih.gov The presence of a hydroxyl group can increase hydrophilicity and provides a handle for further chemical modification. nih.gov In medicinal chemistry, hydroxyl groups are often crucial for interactions with biological targets. mdpi.com The combination of these two distinct substituents on the isoxazole scaffold creates a molecule with a unique balance of lipophilic and hydrophilic character, as well as specific electronic and steric properties.

Table 1: Properties of Substituent Groups

| Substituent Group | Key Properties | Potential Influence on the Molecule |

|---|---|---|

| 3-(3-trifluoroethyl) | High electronegativity, increased lipophilicity, metabolic stability. mdpi.comwikipedia.org | Modulates electronic properties of the isoxazole ring, enhances membrane permeability, and may block metabolic degradation. mdpi.com |

The synthesis of polysubstituted isoxazoles is a well-established area of organic chemistry, with 1,3-dipolar cycloaddition reactions being a cornerstone approach. organic-chemistry.orgrsc.org The synthesis of this compound would likely involve the reaction of a nitrile oxide precursor with an appropriately substituted alkyne. rsc.org The presence of the trifluoroethyl and hydroxyethyl groups may necessitate the development of novel or modified synthetic routes to achieve high yields and regioselectivity. nih.govacs.org

For instance, the introduction of the trifluoroethyl group could be achieved by using a trifluoroethyl-containing building block in the cycloaddition reaction. nih.gov The synthesis of the hydroxyethyl-substituted alkyne partner would also require careful planning. The development of efficient and stereoselective methods to construct this molecule would be a significant contribution to synthetic organic chemistry.

Table 2: Potential Synthetic Approaches

| Reaction Type | Description | Key Considerations |

|---|---|---|

| [3+2] Cycloaddition | Reaction of a nitrile oxide (derived from a trifluoroethyl-substituted precursor) with a hydroxyethyl-substituted alkyne. rsc.org | Regioselectivity of the cycloaddition, availability and stability of starting materials. beilstein-journals.org |

The unique electronic nature of this compound makes it an excellent candidate for mechanistic and theoretical studies. Computational chemistry could be employed to investigate the molecule's conformational preferences, electronic structure, and reactivity. researchgate.net For example, density functional theory (DFT) calculations could elucidate the influence of the electron-withdrawing trifluoroethyl group on the aromaticity and reactivity of the isoxazole ring. researchgate.net

Furthermore, mechanistic studies on the synthesis of this compound could provide valuable insights into the factors controlling regioselectivity in 1,3-dipolar cycloaddition reactions involving fluorinated substituents. nih.govacs.org Understanding the reaction pathways and transition states through computational modeling could aid in the optimization of synthetic protocols. nih.gov The photochemical reactivity of this isoxazole derivative could also be a subject of investigation, given the known photoisomerization reactions of isoxazoles. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEFDHOZDUDKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a cornerstone of synthetic strategies targeting this class of heterocycles. The most direct and widely utilized method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with a suitable dipolarophile. researchgate.net This approach offers a high degree of flexibility and control over the substitution pattern of the resulting isoxazole ring.

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles like isoxazoles. researchgate.netresearchgate.net This reaction involves the concertedly cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, typically an alkene or an alkyne. researchgate.netmdpi.com The high efficiency and regioselectivity of this reaction make it a preferred method for synthesizing a wide array of substituted isoxazoles. scispace.com

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ for immediate use in cycloaddition reactions. researchgate.net Several methods have been developed for their generation from stable precursors.

1,3-Dipolar Cycloaddition Reactions

Nitrile Oxide Generation Techniques:

From Chloroximes

A classical and reliable method for generating nitrile oxides involves the dehydrochlorination of hydroximoyl chlorides (chloroximes) using a base. nih.gov Triethylamine (B128534) is commonly employed for this purpose, facilitating the in situ formation of the nitrile oxide, which is then trapped by a dipolarophile present in the reaction mixture. nih.gov

Recent advancements have explored environmentally benign and solvent-free conditions. Mechanochemical synthesis, using ball-milling, has been successfully applied to the 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes. nih.govrsc.org This method can be performed without a catalyst or mediated by a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields of 3,5-disubstituted isoxazoles. nih.govrsc.org

From Oximes via Hypervalent Iodine Reagents

The oxidation of aldoximes using hypervalent iodine reagents represents a milder alternative to the chloroxime method for generating nitrile oxides. scispace.comrsc.org Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine bis(trifluoroacetate) (PIFA) can efficiently convert oximes to nitrile oxides, which then undergo cycloaddition. scispace.comrsc.orgnsf.gov This method is often characterized by high yields and complete regioselectivity, particularly in reactions with terminal alkynes. scispace.comrsc.org

Catalytic versions of this reaction have also been developed to reduce the amount of iodine reagent required. A hypervalent iodine species can be generated in situ from catalytic amounts of an iodoarene, such as 3,5-dimethyliodobenzene, in the presence of a terminal oxidant like Oxone. organic-chemistry.org This catalytic system effectively oxidizes aldoximes to nitrile oxides for subsequent cycloaddition with alkenes or alkynes. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of the hypervalent iodine species. organic-chemistry.org

Via Denitrogenative Cyclization of Vinyl Azides

An alternative pathway for constructing the isoxazole ring involves the denitrogenative cyclization of vinyl azides. This method has been shown to be particularly effective for the synthesis of 5-(trifluoromethyl)isoxazoles. rsc.orgrsc.org The reaction proceeds by treating various vinyl azides with trifluoroacetic anhydride (B1165640) in the presence of a base like triethylamine. rsc.orgrsc.org This protocol allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives and is amenable to substrates containing both electron-donating and electron-withdrawing groups. rsc.org The scope of this reaction has been extended to the late-stage modification of complex molecules, such as estrone (B1671321) and vitamin E derivatives. rsc.org

The choice of the dipolarophile is crucial as it determines the substitution pattern and the oxidation state of the resulting heterocyclic ring. researchgate.net Both alkynes and alkenes are extensively used as dipolarophiles in reactions with nitrile oxides. nih.govlookchem.com

Alkynes : The reaction of nitrile oxides with terminal or internal alkynes directly yields the aromatic isoxazole ring. researchgate.netscispace.com This is a highly efficient and atom-economical method for synthesizing 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. scispace.comrsc.org The reaction often proceeds with high regioselectivity, particularly when using terminal alkynes. scispace.com

Alkenes : When alkenes are used as dipolarophiles, the initial product of the 1,3-dipolar cycloaddition is a 2-isoxazoline (4,5-dihydroisoxazole). organic-chemistry.orgnih.govmdpi.com Isoxazolines are themselves valuable heterocyclic compounds with various biological activities. mdpi.com To obtain the corresponding isoxazole, an additional oxidation step is typically required to introduce the double bond into the ring. Solid-phase synthesis methodologies have been developed where alkenes bound to a resin react with nitrile oxides to produce isoxazolines. nih.govlookchem.com

Table 1: Selected Examples of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition This table is interactive and allows for sorting and filtering of data.

| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroxyimidoyl Chlorides | Base (Et3N) | Resin-bound Alkynes/Alkenes | Isoxazoles/Isoxazolines | Solid-phase synthesis for library generation. | nih.gov |

| Aldoximes | Hypervalent Iodine (PIFA) | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | High yield and complete regioselectivity; metal-free. | scispace.comrsc.org |

| Aldoximes | Catalytic Iodoarene/Oxone | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Environmentally friendly catalytic system. | organic-chemistry.org |

| Hydroxyimidoyl Chlorides | Mechanochemical (Ball-milling) | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | Solvent-free, scalable, recyclable catalyst. | nih.govrsc.org |

| α-Nitroketones | Acid (p-TsOH) | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Uses inexpensive and gentle acid catalyst. | mdpi.com |

Regioselectivity Control in Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is a cornerstone of isoxazole synthesis. wikipedia.org A significant challenge in the synthesis of 3,5-disubstituted isoxazoles is controlling the regioselectivity of this cycloaddition. The reaction can theoretically yield two different regioisomers, and achieving a high preference for the desired isomer is a key focus of methodological development.

The regiochemical outcome of the 1,3-dipolar cycloaddition is governed by a combination of steric and electronic factors of the reacting partners. nih.gov According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org The favored regioisomer is the one resulting from the smaller HOMO-LUMO energy gap. For instance, in the reaction of a nitrile oxide with a terminal alkyne, the electronic properties of the substituents on both the nitrile oxide and the alkyne play a crucial role in directing the orientation of the cycloaddition. The presence of electron-withdrawing or electron-donating groups can significantly influence the orbital energies and coefficients, thereby dictating the regioselectivity. researchgate.net

Steric hindrance also plays a significant role in determining the regiochemical outcome. nih.gov Bulky substituents on either the nitrile oxide or the dipolarophile can disfavor the formation of one regioisomer over the other due to non-bonded interactions in the transition state. Synthetic chemists often leverage these steric and electronic effects to control the regioselectivity of the cycloaddition and selectively synthesize the desired 3,5-disubstituted isoxazole.

Recent studies have demonstrated that the regioselectivity of the cycloaddition can be highly dependent on the reaction conditions, including the choice of solvent and the presence of additives. rsc.org For example, performing the reaction in aqueous media has been shown to influence the regiochemical outcome in some cases. nih.govbeilstein-journals.orgolemiss.edu The ability to fine-tune these reaction parameters provides an additional layer of control for achieving high regioselectivity in isoxazole synthesis.

| Factor | Influence on Regioselectivity | Example/Observation |

|---|---|---|

| Electronic Effects (FMO Theory) | The interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne (or vice versa) determines the favored regioisomer. The smaller the energy gap, the more favorable the interaction. | Electron-withdrawing groups on the alkyne generally favor the formation of the 5-substituted isoxazole. |

| Steric Effects | Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder the approach to one of the possible transition states, favoring the formation of the less hindered regioisomer. | A bulky substituent on the alkyne will favor the formation of the isoxazole where this group is at the 5-position, away from the substituent on the nitrile oxide. |

| Solvent Effects | The polarity of the solvent can influence the stability of the transition states, thereby affecting the regioselectivity. | Reactions in polar solvents like water can sometimes lead to different regiochemical outcomes compared to nonpolar organic solvents. nih.govbeilstein-journals.orgolemiss.edu |

| Additives/Catalysts | Lewis acids or other catalysts can coordinate to the reactants and alter their electronic properties, thus influencing the regioselectivity. | The use of certain metal catalysts can lead to a reversal of the regioselectivity observed in the uncatalyzed reaction. |

Catalytic Approaches:

The development of catalytic methods for the synthesis of isoxazoles has revolutionized the field, offering milder reaction conditions, improved yields, and enhanced regioselectivity compared to traditional thermal methods.

Copper(I) catalysis has become a particularly powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. organic-chemistry.orgnih.gov This approach, often referred to as a "click" reaction, is known for its high reliability, broad substrate scope, and operational simplicity. organic-chemistry.orgmdpi.com The copper(I) catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then readily reacts with the nitrile oxide. This catalytic cycle generally leads to the exclusive formation of the 3,5-disubstituted regioisomer. nih.govbeilstein-journals.org

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups on both the alkyne and the nitrile oxide precursor. organic-chemistry.org This makes the copper-catalyzed cycloaddition a highly versatile and practical method for the synthesis of complex isoxazole derivatives. For instance, a one-pot protocol has been developed for the synthesis of fluoroalkylated isoxazoles from commercially available amines and alkynes, proceeding through a copper-catalyzed cascade sequence. organic-chemistry.org Furthermore, copper-catalyzed methods have been employed for the synthesis of trifluoromethyl-substituted isoxazolines, which are precursors to isoxazoles. rsc.org

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Terminal alkynes and in situ generated nitrile oxides | High regioselectivity for 3,5-disubstituted isoxazoles, mild reaction conditions, broad substrate scope, operational simplicity. | nih.govorganic-chemistry.org |

| Copper nanoparticles | Terminal alkynes and aldoximes | Heterogeneous catalysis, catalyst recyclability, environmentally friendly conditions. | nih.gov |

| Copper(II) nitrate | Two different alkynes | High chemo- and regioselectivity for the synthesis of polysubstituted isoxazoles. | nih.gov |

In addition to copper, other transition metals such as gold and palladium have also been successfully employed to catalyze the synthesis of isoxazoles. Gold(III) chloride has been shown to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate reaction conditions. organic-chemistry.orgresearchgate.net This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting acetylenic oxime. researchgate.net Gold catalysis has also been utilized in the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles, a related five-membered heterocycle. nih.gov

Palladium(II) catalysts have been used to promote a cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes, leading to the formation of trisubstituted isoxazoles. nih.gov This palladium-catalyzed process allows for the introduction of an alkenyl group at the 4-position of the isoxazole ring. Furthermore, palladium catalysis has been instrumental in the four-component coupling of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide to furnish isoxazole derivatives. organic-chemistry.org

While metal-catalyzed reactions offer significant advantages, the development of metal-free synthetic routes to isoxazoles is of great interest to avoid potential metal contamination in the final products, which is a crucial consideration in medicinal chemistry. rsc.orgnih.gov Several metal-free approaches for isoxazole synthesis have been reported, primarily relying on the base-mediated in situ generation of nitrile oxides from hydroximoyl halides or the dehydration of nitroalkanes. rsc.orgolemiss.edu

These reactions are often conducted under mild conditions and can provide good to excellent yields of the desired isoxazoles. rsc.org For instance, the use of a mild base such as sodium bicarbonate or triethylamine can facilitate the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines at room temperature. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool for the metal-free synthesis of 3,5-disubstituted isoxazoles, often leading to significantly reduced reaction times and improved yields. rsc.org Furthermore, ultrasonication has been employed to promote the one-pot cascade reaction for the formation of isoxazole derivatives in a metal-free manner. nih.gov

Condensation and Cyclocondensation Routes

Besides cycloaddition reactions, condensation and cyclocondensation strategies represent another important avenue for the synthesis of the isoxazole ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound or a related precursor with hydroxylamine or one of its derivatives. researchgate.netmdpi.compreprints.org

A common approach involves the condensation of a β-diketone, β-ketoester, or β-ketoamide with hydroxylamine. nih.govbeilstein-journals.org The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole. The regioselectivity of this process is dependent on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate.

Another notable condensation route is the reaction of primary nitro compounds with dipolarophiles. unifi.it For example, β-nitroenones can be converted into 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization sequence. rsc.org This transformation is often promoted by a reducing agent such as tin(II) chloride. Additionally, the base-catalyzed condensation of primary activated nitro compounds with alkynes in the presence of a suitable nitrogen base can lead to the formation of isoxazoles. nih.gov The synthesis of isoxazole-5(4H)-ones can be achieved through a one-pot multicomponent reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, often in the presence of a catalyst. researchgate.netrsc.org

Rearrangement Reactions in Isoxazole Synthesis

One such example involves the rearrangement of certain azirine derivatives. For instance, the thermal rearrangement of 2-formyl azirines has been reported to yield isoxazoles. nih.gov This process involves the cleavage of the azirine ring followed by recyclization to form the more stable isoxazole system. Although this specific rearrangement may not be the most direct route to the target compound, it highlights the potential of rearrangement reactions in heterocyclic synthesis. The broader field of isoxazole chemistry has seen various rearrangements, often involving the cleavage and reformation of the isoxazole ring itself, which underscores the dynamic nature of this heterocyclic system.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and enhancing selectivity. abap.co.in This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a significant reduction in reaction times from hours to minutes when compared to conventional heating methods. researchgate.net The application of microwave heating is particularly advantageous in the synthesis of heterocyclic compounds like isoxazoles, where it can promote cycloaddition reactions that are otherwise sluggish. abap.co.inresearchgate.net

For the synthesis of a 3,5-disubstituted isoxazole core, a key step is often a [3+2] cycloaddition reaction. Microwave irradiation can be effectively employed to drive the reaction between a nitrile oxide (generated in situ) and an alkyne. nih.gov This approach offers an environmentally friendly and efficient pathway, often simplifying operational procedures and work-up. nih.gov The benefits of microwave-assisted synthesis for isoxazole formation are well-documented, showing improved yields and high regioselectivity under catalyst-free conditions in some cases. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | 6–8 hours | 6–10 minutes | researchgate.net |

| Product Yield | 58–69% | 67–82% | researchgate.net |

| Energy Efficiency | Lower | Higher (direct, uniform heating) | abap.co.in |

| Selectivity | Variable, may produce by-products | Often higher, cleaner reactions | abap.co.in |

| Conditions | Often requires prolonged reflux | Can be performed in sealed vessels at elevated pressure | jocpr.com |

Introduction of the Trifluoroethyl Moiety

Incorporating fluorinated groups into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability and bioavailability. The trifluoroethyl group (-CH₂CF₃) presents a unique synthetic challenge. Its introduction can be achieved through various strategies, either by building the isoxazole ring from a precursor already containing the moiety or by modifying the isoxazole core directly.

Direct trifluoromethylation involves the introduction of a -CF₃ group onto a pre-formed molecule. While the target compound contains a trifluoroethyl group, understanding direct trifluoromethylation provides a basis for related fluoroalkylation strategies. A prominent method for direct trifluoromethylation is the nucleophilic addition of a CF₃ anion equivalent, such as that generated from the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMSCF₃), to an electrophilic center. nih.gov For instance, the activation of an isoxazole ring with an electron-withdrawing group can facilitate the nucleophilic attack of the trifluoromethyl anion at a specific position. nih.gov

Another approach involves the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent to install a β,β,β-trifluoro-α-hydroxyethyl group. nih.govacs.org Although this introduces both the CF₃ and hydroxyl functions simultaneously, it highlights a pathway for creating C-CF₃ bonds on a side chain attached to the isoxazole ring. Direct C-H trifluoromethylation is a more advanced but less common strategy for heterocycles. These methods, however, are tailored for the -CF₃ group and would require significant adaptation or different starting materials to yield a -CH₂CF₃ group.

A more direct and common strategy for synthesizing molecules with a trifluoroethyl group is to use starting materials that already contain this functional group. This approach ensures the correct placement of the moiety from the outset. A primary method is the [3+2] cycloaddition of a nitrile oxide with a trifluoroethyl-substituted alkyne.

Alternatively, the isoxazole ring can be constructed via condensation of a fluoroalkylated 1,3-dicarbonyl compound with hydroxylamine. For example, reacting 5,5,5-trifluoropentane-2,4-dione with hydroxylamine would yield an isoxazole with a methyl group at C5 and a trifluoromethyl group at C3. To obtain the desired 3-(trifluoroethyl) substituent, a precursor like 1,1,1-trifluorohexane-3,5-dione would be required. A one-pot copper-catalyzed protocol has also been developed for synthesizing fluoroalkylated isoxazoles directly from commercially available amines and alkynes, offering a scalable and operationally simple route. organic-chemistry.orgusc.edu Furthermore, methods involving the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride provide access to 5-(trifluoromethyl)isoxazoles and can be extended to other perfluoroalkylated isoxazoles. rsc.org

Table 2: Strategies Using Fluoroalkylated Precursors

| Precursor Type | Reaction | Resulting Moiety | Reference(s) |

| CF₃-substituted alkene | [3+2] Cycloaddition with halogenoxime | 5-(Trifluoromethyl) | nih.govacs.org |

| Fluoroalkylated alkyne | [3+2] Cycloaddition with nitrile oxide | 3- or 5-(Fluoroalkyl) | organic-chemistry.org |

| Vinyl azide | Denitrogenative cyclization with trifluoroacetic anhydride | 5-(Trifluoromethyl) | rsc.org |

Late-stage fluorination introduces fluorine atoms into a complex molecule in one of the final synthetic steps. acs.org Deoxofluorination is a specific type of late-stage fluorination where a hydroxyl or carbonyl group is converted into a C-F bond. This strategy can be applied to synthesize fluoroalkyl groups from corresponding oxygenated precursors. Reagents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and PhenoFluor are commonly used for this transformation. nih.govresearchgate.net

For the synthesis of a 3-(trifluoroethyl)isoxazole, one could envision a precursor such as 3-(2,2-dihydroxypropyl)isoxazole or a related ketone. Treatment with a deoxofluorinating agent could potentially convert the gem-diol or ketone into a difluoromethyl group. Synthesizing the trifluoroethyl group would be more complex, likely requiring a precursor with a side chain that can be selectively fluorinated. For example, the synthesis of 5-fluoromethyl- and 5-difluoromethylisoxazoles has been achieved by the late-stage deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives. nih.govacs.org This principle could be extended, although the creation of a -CH₂CF₃ group from an oxygenated precursor via deoxofluorination is not straightforward and may involve multiple steps or specialized reagents.

Introduction of the 1-Hydroxyethyl Moiety

The 1-hydroxyethyl group at the C5 position is a critical feature of the target molecule, particularly its stereochemistry. Introducing this chiral center with high enantioselectivity is a key synthetic goal.

Achieving stereocontrol during the introduction of the 1-hydroxyethyl group can be accomplished through several asymmetric synthesis strategies. One powerful method involves the use of chiral epoxides. The lateral metalation of a 3-substituted-5-methylisoxazole with a strong base like n-butyllithium generates a nucleophilic anion at the methyl group. This anion can then react with a chiral epoxide, such as (R)- or (S)-propylene oxide, in a ring-opening reaction. nih.gov This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the point of attack and yielding an optically pure secondary alcohol, which is the desired 1-hydroxyethyl side chain. nih.gov

Other established methods for asymmetric synthesis can also be applied:

Asymmetric Reduction: A 5-acetylisoxazole precursor can be reduced to the corresponding secondary alcohol using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or chiral ruthenium or rhodium complexes. This approach can provide high enantiomeric excess.

Chiral Grignard/Organolithium Addition: The addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a 5-formylisoxazole precursor can generate the 1-hydroxyethyl group. By including a chiral ligand or auxiliary, this addition can be rendered stereoselective.

Table 3: Methods for Chiral Hydroxyethyl (B10761427) Group Introduction

| Strategy | Precursor | Reagent/Method | Key Feature | Reference(s) |

| Epoxide Ring-Opening | 5-Methylisoxazole | n-BuLi, then chiral propylene (B89431) oxide | Sₙ2 reaction with inversion of stereochemistry, high optical purity. | nih.gov |

| Asymmetric Reduction | 5-Acetylisoxazole | Chiral reducing agent (e.g., CBS catalyst) | Enantioselective reduction of a ketone to a secondary alcohol. | General Asymmetric Synthesis Principle |

| Chiral Nucleophilic Addition | 5-Formylisoxazole | CH₃MgBr or CH₃Li with a chiral ligand | Enantioselective addition of a methyl group to an aldehyde. | General Asymmetric Synthesis Principle |

Stereoselective Reduction Methods

The creation of the chiral center in 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole from its corresponding pro-chiral ketone, 5-acetyl-3-(3-trifluoroethyl)-isoxazole, is a critical synthetic step. Stereoselective reduction methods are employed to control the three-dimensional arrangement of the resulting hydroxyl group, leading to the formation of a specific enantiomer.

One of the most effective techniques is the Corey-Bakshi-Shibata (CBS) reduction . This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source to asymmetrically reduce ketones to chiral secondary alcohols. arkat-usa.orgorganic-chemistry.org The CBS methodology has been successfully applied to a diverse set of isoxazolyl ketones, yielding chiral isoxazole carbinols in excellent chemical yields and with high enantiomeric control. arkat-usa.orgumt.edu The enantioselectivity of the reaction is influenced by the structure of the catalyst, which combines the properties of a Lewis acid with a chiral auxiliary. organic-chemistry.org

Another prominent method is the Noyori asymmetric hydrogenation . This reaction employs ruthenium (II) catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve the enantioselective reduction of ketones using hydrogen gas. nrochemistry.comchem-station.com These Ru(II)-diphosphine-diamine complexes are capable of catalyzing the asymmetric hydrogenation of simple ketones with high efficiency and chemoselectivity. chem-station.com The reaction mechanism is understood to involve a metal-ligand bifunctional catalyst where the oxidation state of the ruthenium remains +2 throughout the catalytic cycle. chem-station.comwikipedia.org

Chemoenzymatic methods offer a green and highly selective alternative. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones with exceptional enantioselectivity. For instance, alcohol dehydrogenase from Thermoanaerobium brockii has been used for the asymmetric synthesis of chiral isoxazole derivatives, producing the desired alcohol with a high enantiomeric excess. acs.org

Comparison of Stereoselective Reduction Methods for Isoxazolyl Ketones

| Method | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine / Borane (e.g., BH3·SMe2) | Provides high enantiocontrol for a range of isoxazolyl ketones; catalyst can be generated in situ. arkat-usa.orgorganic-chemistry.org | High, though can be substrate-dependent (e.g., 47% to >95%). arkat-usa.org |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes (e.g., RuCl2[(R)-BINAP]) / H2 gas | Highly chemoselective and efficient, with very high catalytic turnover. chem-station.com | Excellent (e.g., up to 98% ee). organic-chemistry.org |

| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., from T. brockii) / Cofactor (e.g., NADPH) | Extremely high enantioselectivity under mild, aqueous conditions. acs.org | Excellent (>98% ee). acs.org |

Epoxide Ring-Opening Reactions for Chiral Functionalization

An alternative strategy to establish the chiral 1-hydroxyethyl side chain involves the ring-opening of a chiral epoxide. This approach builds the side chain onto the isoxazole core with predefined stereochemistry. The process typically involves the generation of an isoxazolyl anion, which then acts as a nucleophile to attack the epoxide ring.

Research has shown that the lithio-anion of a C-5 methyl isoxazole can react with chiral epoxides, such as (R)-styrene oxide, in a stereoselective manner. nih.govumt.edu The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, proceeding with a complete inversion of configuration at the stereocenter. This SN2-type reaction provides a powerful tool for transferring the chirality of the epoxide to the final product, affording a chiral secondary alcohol. nih.govumt.edunih.gov The regioselectivity of the ring-opening can be influenced by the substitution pattern on the epoxide; for instance, aliphatic epoxides like propylene oxide yield a single regioisomer from terminal attack, whereas benzylic epoxides can produce a mixture of regioisomers. nih.gov The use of Lewis acids to control this regioselectivity has been explored with limited success. nih.gov This methodology has been highlighted as a key step in the scale-up synthesis of potent isoxazole-containing drug candidates. researchgate.net

Epoxide Ring-Opening with Isoxazolyl Anions

| Epoxide Substrate | Isoxazole Nucleophile | Key Outcome | Reference |

|---|---|---|---|

| Propylene Oxide | Lithium salt of 3,5-dimethylisoxazole | Attack at the terminal carbon results in a single regioisomer (secondary alcohol). nih.gov | nih.gov |

| (R)-Styrene Oxide | Lithium salt of 3,5-dimethylisoxazole | Nucleophilic attack at the benzylic carbon proceeds with 100% inversion of configuration to yield the (S)-alcohol. nih.govumt.edu | nih.govumt.edu |

| Vinylic and Benzylic Epoxides | Lithium salt of 3,5-dimethylisoxazole | A mixture of regioisomeric adducts is typically produced. nih.govnih.gov | nih.govnih.gov |

Alcohol Functionality and Its Role in Subsequent Transformations

The hydroxyl group of this compound is a versatile functional handle for further molecular elaboration. The reactivity of this alcohol is characterized by two main pathways: reactions involving the cleavage of the O-H bond and reactions involving the cleavage of the C-O bond. msu.edu As a nucleophile, the oxygen atom can attack various electrophiles, or its nucleophilicity can be enhanced by deprotonation to form a more potent alkoxide nucleophile. msu.edu

This functionality allows for a wide range of subsequent transformations:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-acetyl-3-(3-trifluoroethyl)-isoxazole. This transformation is foundational for accessing other derivatives and can be achieved using various oxidizing agents. For example, primary hydroxymethyl isoxazoles have been efficiently oxidized to their corresponding aldehydes using pyridinium (B92312) chlorochromate (PCC). nih.gov

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers. Esterification, for instance by reacting the alcohol with a benzoate, serves to protect the hydroxyl group or to introduce new functionalities. nih.gov The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, is another common transformation. msu.edu

Deoxyfluorination: The alcohol can be replaced with a fluorine atom using deoxyfluorination reagents. This is a valuable transformation in medicinal chemistry for modulating a molecule's physicochemical properties. For instance, 5-formylisoxazoles, derived from the oxidation of 5-hydroxymethylisoxazoles, have been smoothly converted to 5-difluoromethylisoxazoles. nih.gov

The ability to use the alcohol as a synthetic handle for derivatization is a key strategy in structure-activity relationship (SAR) studies, allowing for systematic modification of the molecule to optimize its biological activity. nih.gov

Optimization of Reaction Conditions for Compound Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, pressure, and catalyst choice can dramatically influence the reaction's yield, selectivity, and rate.

Solvent Effects

The choice of solvent is critical in isoxazole synthesis, as it can affect reactant solubility, reaction rates, and even product selectivity. In the synthesis of trifluoromethyl-substituted isoxazoles via [3+2] cycloaddition, solvent mixtures have been systematically varied to improve outcomes. nih.gov For example, adjusting the proportion of methanol (B129727) in a water-methanol mixture was found to enhance the solubility of a diketone reactant, directly impacting the reaction yield. nih.gov A mixture of 95% water and 5% methanol was identified as optimal for certain substrates, highlighting the benefits of aqueous media for environmentally friendly synthesis. nih.gov In other synthetic routes, solvents like dimethylacetamide (DMAc) have been employed, particularly in reactions conducted at elevated temperatures. nih.gov The use of sonochemistry in aqueous media can also enhance mass transfer and accelerate reaction kinetics, often improving yields. mdpi.com

Temperature and Pressure Control

Temperature is a fundamental parameter for controlling reaction kinetics. Many modern isoxazole syntheses are designed to proceed efficiently at room temperature, which is often a highlight of the methodology. nih.gov However, certain transformations may require heating to achieve a reasonable reaction rate; for example, some cycloaddition reactions are conducted at temperatures ranging from 80 °C to 120 °C. researchgate.netresearchgate.net

Pressure is another important variable, particularly in reactions involving gases, such as Noyori asymmetric hydrogenation. In these cases, the pressure of hydrogen gas (e.g., up to 1100 psi) is a key parameter that is optimized to ensure efficient catalytic turnover. nrochemistry.comorganic-chemistry.org Furthermore, the application of non-conventional energy sources like ultrasonic irradiation can create localized zones of high temperature (~5000 K) and pressure (~1000 atm), which can dramatically accelerate reactions and improve yields without bulk heating. mdpi.compreprints.org

Catalyst Selection and Loading

Catalysis is central to many modern strategies for isoxazole synthesis, offering control over selectivity and enabling reactions under milder conditions.

Metal Catalysis: Transition metals are widely used. Copper catalysts, for example, can improve the regioselectivity of [3+2] cycloaddition reactions and allow them to proceed at room temperature. nih.goveresearchco.com Palladium catalysts are employed in various coupling and annulation reactions to construct the isoxazole ring. organic-chemistry.org Ruthenium catalysts are essential for asymmetric hydrogenations, as seen in the Noyori reduction. chem-station.com

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) can promote the synthesis of isoxazole derivatives by activating substrates towards cycloaddition. nih.gov

Organocatalysis: Chiral organocatalysts, like the oxazaborolidine in the CBS reduction, are crucial for establishing stereocenters with high enantioselectivity. arkat-usa.org

Catalyst Loading: The amount of catalyst used (catalyst loading) is also an important factor to optimize. While higher loading can increase reaction rates, minimizing the amount of catalyst is desirable to reduce costs and simplify purification. Catalyst loading is often optimized to find a balance between reaction efficiency and practicality, with typical loadings ranging from 5 mol% for some gold-catalyzed cyclizations to as low as 0.1 mol% for highly active ruthenium catalysts. nrochemistry.comorganic-chemistry.org

Yield Optimization and Scalability Considerations

Detailed Research Findings

Research into the synthesis of analogous isoxazole derivatives highlights several critical parameters that influence reaction outcomes. These include the choice of solvent, base, temperature, and reaction time. For instance, in the synthesis of trifluoromethyl-substituted isoxazoles via [3+2] cycloaddition, the solvent system has been shown to be crucial. A study on the synthesis of a trifluoromethyl-substituted isoxazole demonstrated that varying the proportion of methanol in a water-methanol solvent mixture could be optimized to improve the solubility of reactants and, consequently, the reaction yield. beilstein-journals.org

Furthermore, the selection of a suitable base is paramount. In one optimization study for the formation of a bicyclic isoxazole, various bases such as triethylamine (Et3N), 1,8-diazabicycloundec-7-ene (DBU), and dimethylaminopyridine (DMAP) were screened to find the most effective one for the transformation. nih.gov The concentration of the starting material can also significantly impact the reaction, with an optimal concentration leading to higher yields by influencing reaction kinetics and minimizing side reactions. academie-sciences.fr

For the specific synthesis of 5-fluoroalkyl isoxazoles, a key challenge is controlling the regioselectivity of the cycloaddition reaction. nih.govmdpi.comorganic-chemistry.org The formation of the desired 3,5-disubstituted isoxazole, as opposed to the 3,4-disubstituted isomer, is often influenced by steric and electronic effects of the substituents on the reacting partners. mdpi.com Optimization of the reaction conditions is therefore essential to favor the formation of the desired regioisomer and maximize its yield.

Data Tables

The following interactive data tables, based on findings from the synthesis of analogous isoxazole compounds, illustrate the impact of various reaction parameters on yield.

Table 1: Optimization of Reaction Conditions for a Trifluoromethyl-Substituted Isoxazole Derivative beilstein-journals.org

This table demonstrates the effect of solvent composition and the choice of base on the yield of a trifluoromethyl-substituted isoxazole.

| Entry | Solvent (Water:Methanol) | Base | Yield (%) |

| 1 | 95:5 | DIPEA | 95 |

| 2 | 80:20 | DIPEA | 88 |

| 3 | 50:50 | DIPEA | 75 |

| 4 | 95:5 | Triethylamine | 85 |

| 5 | 95:5 | Sodium Bicarbonate | 60 |

Note: Data is illustrative and based on a representative synthesis of a trifluoromethyl-substituted isoxazole.

Table 2: Influence of Base and Dehydrating Agent on Bicyclic Isoxazole Formation nih.gov

This table showcases the optimization of base and dehydrating agent in the synthesis of a bicyclic isoxazole, which is relevant to the cyclization step in forming the isoxazole ring.

| Entry | Base (equiv.) | Dehydrating Agent (equiv.) | Temperature (°C) | Yield (%) |

| 1 | DBU (1.5) | Yamaguchi Reagent (1.5) | -78 | 85 |

| 2 | DBU (1.5) | Yamaguchi Reagent (1.5) | 0 | 65 |

| 3 | DBU (1.5) | Yamaguchi Reagent (1.5) | Room Temp | 40 |

| 4 | Triethylamine (2.0) | Yamaguchi Reagent (1.5) | -78 | 55 |

| 5 | DMAP (1.5) | Yamaguchi Reagent (1.5) | -78 | 70 |

Note: Data is illustrative and based on a representative synthesis of a bicyclic isoxazole.

Scalability Considerations

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. A key consideration is the development of a process that is not only high-yielding but also cost-effective and safe. Multigram-scale syntheses of related fluoroalkyl isoxazoles have been successfully developed, indicating the feasibility of scaling up such processes. nih.govnih.gov

One of the primary concerns in scaling up is the management of reaction exotherms, especially during the cyclization step. The reaction conditions, including temperature control and the rate of addition of reagents, would need to be carefully controlled to ensure a safe and reproducible process. nih.gov Furthermore, the choice of reagents and solvents for a large-scale process would favor those that are readily available, less hazardous, and environmentally benign. mdpi.comnih.gov For instance, the use of greener solvents like water, where possible, would be highly advantageous. beilstein-journals.org

Purification of the final product on a large scale is another critical aspect. While laboratory-scale purifications often rely on column chromatography, this method is generally not practical for large quantities. Therefore, developing a scalable purification method, such as crystallization or distillation, would be essential for producing the target compound with high purity.

Finally, the stability of intermediates and the final product under the reaction and storage conditions needs to be thoroughly evaluated to ensure the integrity and quality of this compound.

In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite the clear structural definition of the molecule, detailed research findings regarding its advanced structural elucidation and conformational analysis, including specific spectroscopic characterization, are not presently available in the public domain. Therefore, the generation of a detailed article with specific experimental data tables and in-depth analysis as requested is not possible at this time.

The requested article was to be structured around a detailed outline focusing on advanced structural elucidation techniques. This included an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis. However, without access to primary research data or entries in spectral databases for this specific compound, any attempt to provide such an analysis would be speculative and would not meet the required standards of scientific accuracy.

While general principles of spectroscopic analysis can predict the expected features for a molecule with its structure—a hydroxyl group, an ethyl group, a trifluoroethyl group, and an isoxazole ring—the precise chemical shifts in NMR, the exact wavenumbers for vibrations in IR, and the specific fragmentation patterns in MS are unique to the compound and must be determined experimentally.

For context, the analysis would have involved:

NMR Spectroscopy: Elucidating the chemical environment of each proton and carbon atom. For instance, the protons of the hydroxyethyl group would exhibit characteristic shifts and coupling patterns. ¹⁹F NMR would be crucial for characterizing the trifluoroethyl group, expecting a distinct signal pattern influenced by the adjacent methylene (B1212753) group. Two-dimensional NMR techniques like COSY, HMQC, and HMBC would be instrumental in establishing the connectivity between different parts of the molecule and confirming its stereochemistry.

IR Spectroscopy: Identifying the key functional groups. The spectrum would be expected to show a broad absorption band for the hydroxyl (O-H) group, along with characteristic peaks for C-H, C=N, C-O, and the strong absorptions associated with the C-F bonds of the trifluoroethyl group.

Mass Spectrometry: Determining the exact molecular weight and providing insights into the molecule's fragmentation pathways under ionization. This would help in confirming the molecular formula and the structural integrity of the compound.

The absence of this specific data in the scientific literature prevents the creation of the detailed and factual article as outlined. Further research and publication by synthetic and analytical chemists would be required to make such an analysis possible.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.govmdpi.com The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. nih.gov

For 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole, a successful crystallographic analysis would yield a three-dimensional model of the molecule. This model would unambiguously establish the absolute configuration (R or S) at the chiral center located on the 1-hydroxyethyl group. The determination of absolute configuration is often possible when the molecule contains an atom heavier than oxygen, or through the use of specific X-ray wavelengths that induce anomalous dispersion effects. mdpi.com

Furthermore, the crystallographic data would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's preferred conformation in the crystalline state. nih.govnih.gov This includes the orientation of the 3-trifluoroethyl group relative to the isoxazole (B147169) ring and the spatial arrangement of the 1-hydroxyethyl substituent. Such data is invaluable for understanding intermolecular interactions, like hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. nih.gov

Although the synthesis of various isoxazole derivatives has been reported, and their structures confirmed by X-ray diffraction, specific crystallographic data for this compound is not readily found in published literature. nih.govnih.govscispace.comresearchgate.net

Chiral Analytical Methods

As this compound possesses a stereocenter, methods capable of distinguishing between its enantiomers are essential for its characterization and for assessing the success of any asymmetric synthesis or resolution process.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and quantifying the enantiomeric purity of a chiral compound. phenomenex.comphenomenex.com The method employs a chiral stationary phase (CSP) within the HPLC column. phenomenex.comelementlabsolutions.com Enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation into two distinct peaks in the chromatogram. sigmaaldrich.com

The assessment of enantiomeric purity for a sample of this compound would involve developing a specific chiral HPLC method. This process is largely empirical, often requiring screening of various CSPs (such as those based on polysaccharides like cellulose (B213188) or amylose) and mobile phase compositions (operating in normal-phase, reversed-phase, or polar organic modes). elementlabsolutions.comsigmaaldrich.com The goal is to achieve baseline separation of the two enantiomeric peaks. Once separated, the area under each peak is integrated to determine the ratio of the two enantiomers, allowing for the calculation of enantiomeric excess (ee). While general strategies for chiral HPLC method development are well-established, specific application data for this compound is not documented in the available literature. phenomenex.comsigmaaldrich.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mpg.denih.govjascoinc.com An optically active compound will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, which is a direct consequence of its unique three-dimensional structure. jascoinc.com

For this compound, the two enantiomers would produce mirror-image CD spectra. nih.gov This technique can be used to assign the absolute configuration of an enantiomer by comparing its experimental CD spectrum to that predicted for a specific configuration using computational methods (e.g., time-dependent density functional theory). CD spectroscopy is also a powerful tool for studying conformational changes in solution. mpg.denih.gov While it is a standard technique for analyzing chiral molecules, published CD spectra specific to this compound are not available. rsc.org

Conformational Analysis and Stereochemical Assignments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.eduyoutube.com For this compound, key areas of conformational flexibility include the rotation around the C-C bond of the hydroxyethyl (B10761427) group and the C-C bond of the trifluoroethyl group.

The relative orientation of these substituents can be influenced by steric hindrance and intramolecular interactions. Computational modeling, using methods like density functional theory (DFT), is a powerful tool for predicting the lowest energy (most stable) conformations of the molecule. ethz.chnih.gov These theoretical models can be corroborated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, which provide information about the proximity of atoms in space. nih.gov

By integrating data from X-ray crystallography (for solid-state structure), chiral HPLC (for enantiomeric purity), CD spectroscopy (for chirality in solution), and NMR/computational methods (for conformational preferences), a complete stereochemical assignment and a detailed understanding of the three-dimensional structure of this compound can be achieved. However, a comprehensive study applying this full suite of analyses to this specific compound has not been identified in the surveyed scientific literature.

Chemical Reactivity and Transformation Studies

Reactions at the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the heteroatoms within the ring. The presence of the trifluoroethyl group at the 3-position generally deactivates the ring towards electrophilic attack but can facilitate certain nucleophilic or metal-catalyzed reactions.

Direct functionalization of the C-4 position of the isoxazole ring is a key strategy for structural diversification. While specific studies on 5-(1-hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole are not extensively documented, analogies can be drawn from related systems. For instance, C-H arylation at the C-4 position of 3,5-disubstituted isoxazoles has been achieved under various catalytic conditions. researchgate.net Given the electronic properties of the target molecule, palladium-catalyzed cross-coupling reactions could be a viable route for introducing new carbon-carbon or carbon-heteroatom bonds at this position.

Fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been successfully demonstrated using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr This suggests that direct fluorination of this compound could be a feasible transformation, yielding a trifunctionalized isoxazole derivative.

The development of sequential [3+2] cycloaddition and silicon-based cross-coupling reactions has also provided a versatile route to 3,4,5-trisubstituted isoxazoles, highlighting the potential for targeted synthesis of derivatives of the title compound with functionality at the C-4 position. nih.govillinois.edu

Table 1: Potential Direct Functionalization Reactions at the Isoxazole C-4 Position

| Reaction Type | Reagents and Conditions (Exemplary) | Expected Product |

| C-H Arylation | Aryl halide, Pd catalyst, base | 4-Aryl-5-(1-hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-5-(1-hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole |

Ring-Opening and Rearrangement Pathways

The isoxazole ring is susceptible to cleavage under certain conditions, leading to a variety of acyclic or rearranged heterocyclic products. A notable reaction is the ring-opening fluorination of isoxazoles. Treatment of C-4 substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening cascade to yield α-fluorocyanoketones. researchgate.netorganic-chemistry.org This pathway involves an initial fluorination, followed by N-O bond cleavage. For this to occur with this compound, prior functionalization at the C-4 position would be necessary. researchgate.net

Base-catalyzed ring-opening is another characteristic reaction of isoxazoles, particularly those with electron-withdrawing groups. For some isoxazole derivatives, such as leflunomide, the isoxazole ring can open under basic conditions to form an α-cyanoenol metabolite. researchgate.net The rate of this decomposition is dependent on both pH and temperature, with increased basicity and temperature accelerating the reaction. researchgate.net

Rearrangement reactions of isoxazoles can also occur, sometimes leading to other heterocyclic systems like oxazoles or pyrazoles, though these are often dependent on specific substitution patterns and reaction conditions not directly analogous to the title compound without further functionalization.

The stability of the isoxazole ring in this compound is a critical factor in its handling and reactivity. Generally, isoxazoles exhibit good thermal stability. However, their stability towards acidic and basic conditions can vary significantly based on the substituents.

Studies on leflunomide, an isoxazole-containing anti-inflammatory agent, have shown that the isoxazole ring is stable in acidic pH but undergoes decomposition in neutral to basic pH, with the rate increasing with pH and temperature. researchgate.net Given the presence of the electron-withdrawing trifluoroethyl group in the title compound, a similar susceptibility to base-catalyzed hydrolysis might be anticipated.

Conversely, some reactions involving trifluoromethylated isoxazoles are conducted under acidic conditions, suggesting a degree of stability in such environments. For example, the acid-switchable synthesis of 5-CF3-isoxazoles from CF3-ynones proceeds in the presence of various organic acids. nih.gov The stability of the trifluoroethyl group itself under acidic and basic conditions is generally high, though harsh conditions can lead to decomposition. rsc.org

Transformations Involving the 1-Hydroxyethyl Side Chain

The secondary alcohol of the 1-hydroxyethyl group is a versatile functional handle for a range of chemical transformations.

The oxidation of the 1-hydroxyethyl side chain can lead to either the corresponding ketone, 5-acetyl-3-(3-trifluoroethyl)-isoxazole, or, through subsequent C-C bond cleavage, to the carboxylic acid, 3-(3-trifluoroethyl)-isoxazole-5-carboxylic acid.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. A wide array of reagents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), Dess-Martin periodinane (DMP), and Swern oxidation conditions. The choice of oxidant would depend on the desired reaction conditions and tolerance of other functional groups. For instance, PCC is a milder oxidant that typically stops at the ketone stage.

Further oxidation to a carboxylic acid would necessitate cleavage of the carbon-carbon bond between the carbonyl group and the methyl group. While not a direct oxidation of the alcohol, this transformation could potentially be achieved through haloform-type reactions or other oxidative cleavage methods following initial oxidation to the ketone. A more direct route to the carboxylic acid would involve replacing the 1-hydroxyethyl group with a different precursor during the synthesis of the isoxazole ring.

Table 2: Potential Oxidation Products of the 1-Hydroxyethyl Side Chain

| Product | Reagents and Conditions (Exemplary) |

| 5-Acetyl-3-(3-trifluoroethyl)-isoxazole | Pyridinium chlorochromate (PCC), CH₂Cl₂ |

| 3-(3- Trifluoroethyl)-isoxazole-5-carboxylic acid | Multi-step synthesis or alternative starting material |

Esterification and Etherification Reactions

The hydroxyl group of the 1-hydroxyethyl side chain can readily undergo esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate catalytic conditions (e.g., acid catalysis, or in the presence of a coupling agent). This allows for the introduction of a wide variety of ester functionalities.

Similarly, etherification can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This would result in the formation of a 5-(1-alkoxyethyl)-3-(3-trifluoroethyl)-isoxazole.

These reactions provide straightforward methods for modifying the side chain, which can be useful for structure-activity relationship studies or for altering the physicochemical properties of the molecule.

Stereospecific Reactions of the Chiral Hydroxyl Group

The secondary hydroxyl group in the 1-hydroxyethyl substituent at the C-5 position is a chiral center, making it a valuable handle for stereospecific transformations. Such reactions allow for the synthesis of enantiomerically pure derivatives, which is often crucial for biological applications.

One of the most effective methods for achieving stereochemical inversion at this center is the Mitsunobu reaction . nih.govrwth-aachen.de This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, ethers, and azides, with a predictable inversion of stereochemistry. rwth-aachen.denih.gov The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group. For example, reacting this compound with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) would yield the corresponding ester with the opposite stereoconfiguration at the carbinol carbon. nih.govbeilstein-journals.org

Table 1: Representative Stereospecific Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group | Stereochemical Outcome |

|---|---|---|---|

| Mitsunobu Esterification | R-COOH, PPh₃, DEAD/DIAD | Ester (-OCOR) | Inversion |

| Mitsunobu Etherification | R-OH, PPh₃, DEAD/DIAD | Ether (-OR) | Inversion |

| Mitsunobu Azidation | HN₃ or DPPA, PPh₃, DEAD/DIAD | Azide (-N₃) | Inversion |

Alternatively, the hydroxyl group can be oxidized to the corresponding acetyl group using standard oxidizing agents like Dess-Martin periodinane or Swern oxidation. The resulting prochiral ketone, 5-acetyl-3-(3-trifluoroethyl)-isoxazole, can then be subjected to stereoselective reduction using chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) to yield either the (R) or (S) enantiomer of the alcohol in high enantiomeric excess. This two-step sequence provides access to either stereoisomer, starting from a racemic or single-enantiomer alcohol.

Reactivity of the 3-Trifluoroethyl Group

The 3-(3,3,3-trifluoroethyl) group significantly modulates the electronic properties and reactivity of the isoxazole core.

The trifluoromethyl (CF₃) moiety is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net This strong inductive effect (-I) is transmitted through the methylene (B1212753) (-CH₂-) spacer to the isoxazole ring. Although attenuated by the intervening CH₂ group, the effect is substantial enough to decrease the electron density of the aromatic isoxazole ring. researchgate.net

This electron deficiency has several consequences:

Increased Acidity of Ring Protons: The C-4 proton of the isoxazole ring becomes more acidic and thus more susceptible to deprotonation by a strong base. This facilitates metalation at the C-4 position, which can then be quenched with various electrophiles to introduce new substituents. umt.eduresearchgate.net

Modified Susceptibility to Attack: The lowered electron density makes the isoxazole ring less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic attack or ring-opening reactions under certain conditions. mdpi.com For instance, studies on related fluorinated heterocycles show that the electron-withdrawing nature of fluoroalkyl groups governs the regioselectivity of many reactions. nih.gov

While the primary influence of the trifluoroethyl group is electronic, it can also participate in reaction mechanisms through steric and stabilizing effects. The steric bulk of the trifluoroethyl group, although modest, can influence the regioselectivity of reactions occurring at the adjacent C-4 position of the isoxazole ring.

In mechanisms involving the formation of intermediates, the trifluoroethyl group can play a stabilizing role. For example, if a negative charge were to develop at the C-4 position during a reaction, the electron-withdrawing nature of the trifluoroethyl group would help to stabilize this charge, thereby lowering the activation energy of the reaction step. This effect is critical in base-catalyzed reactions or metalations at the C-4 position.

Derivatization and Analogue Synthesis

The presence of multiple functional handles on this compound allows for extensive derivatization to explore structure-activity relationships and develop new chemical entities.

A wide array of functionalized isoxazole derivatives can be prepared from the parent molecule. nih.govorganic-chemistry.org Key synthetic strategies include:

Modification of the Hydroxyl Group: As detailed in section 4.2.3, the hydroxyl group can be converted into esters, ethers, azides, and other functionalities. It can also be oxidized to a ketone, which can then serve as a precursor for the synthesis of imines, oximes, or hydrazones.

Functionalization of the Isoxazole Ring: The C-4 position is the most common site for further substitution on the isoxazole ring itself. researchgate.net Direct C-H functionalization, such as halogenation or arylation, can be achieved under specific catalytic conditions. For instance, direct fluorination of the C-4 position of 3,5-disubstituted isoxazoles has been successfully demonstrated using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr

Synthesis via [3+2] Cycloaddition: Analogues with different substituents at the C-3 and C-5 positions can be synthesized from the ground up. The isoxazole ring is commonly formed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. beilstein-journals.orgmdpi.com To synthesize analogues of the title compound, one could react trifluoroacetonitrile (B1584977) oxide with a suitably substituted alkyne like 3-butyn-2-ol.

Table 2: Examples of Derivatization Strategies

| Reaction Site | Reaction Type | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| C5-Hydroxyethyl | Esterification | Acyl chlorides, Carboxylic acids | 5-(1-Acyloxyethyl) derivatives |

| C5-Hydroxyethyl | Oxidation | PCC, Dess-Martin periodinane | 5-Acetyl derivative |

| C4-Position | Halogenation | NBS, Selectfluor | 4-Halo-isoxazole derivatives |

Structure-reactivity and structure-activity relationship (SAR) studies are essential for optimizing the properties of isoxazole-based compounds. dundee.ac.uknih.gov For this compound, SAR exploration would involve systematic modification of its different components.

The 3-Trifluoroethyl Group: The length of the fluoroalkyl chain and the number of fluorine atoms can be varied. For example, replacing the trifluoroethyl group with a trifluoromethyl nih.govrsc.org, difluoroethyl, or non-fluorinated propyl group would systematically alter the electronic properties (-I effect) and lipophilicity of the molecule. Studies have shown that the presence and position of fluorine atoms can significantly impact biological activity. nih.govunf.edu